![molecular formula C15H17N5O B13878305 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13878305.png)
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular functions, including the regulation of glycogen metabolism, cell proliferation, and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of 2,4-dichloro-5-nitropyrimidine with sodium hydroxide and 2,2,2-trifluoroethanol in tetrahydrofuran (THF) at room temperature.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction between the pyrimidine intermediate and aniline under basic conditions.
Cyclobutylamino Substitution: The final step involves the substitution of the remaining chloro group with cyclobutylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and cyclobutylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aniline, cyclobutylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide involves the inhibition of glycogen synthase kinase-3 (GSK-3). The compound binds to the ATP-binding site of GSK-3, thereby preventing the phosphorylation of its substrates. This inhibition leads to the modulation of various cellular pathways, including those involved in glycogen metabolism, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Anilino-4-(thiazol-5-yl)pyrimidine: Another potent GSK-3 inhibitor with a different substituent at the 4-position.
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine: A compound with similar pyrimidine core but different functional groups.
Uniqueness
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which confers high selectivity and potency towards GSK-3 inhibition. This makes it a valuable compound for therapeutic applications targeting diseases associated with GSK-3 dysregulation .
Eigenschaften
Molekularformel |
C15H17N5O |
---|---|
Molekulargewicht |
283.33 g/mol |
IUPAC-Name |
2-anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H17N5O/c16-13(21)12-9-17-15(19-11-5-2-1-3-6-11)20-14(12)18-10-7-4-8-10/h1-3,5-6,9-10H,4,7-8H2,(H2,16,21)(H2,17,18,19,20) |
InChI-Schlüssel |
FEOZAUOLCXCHGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC2=NC(=NC=C2C(=O)N)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.